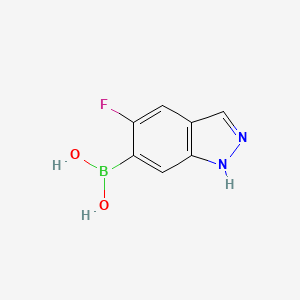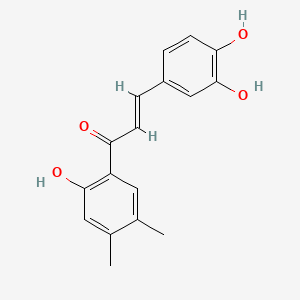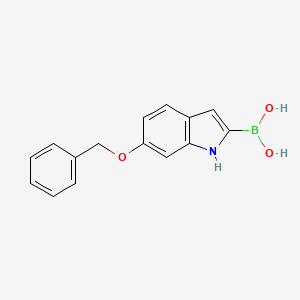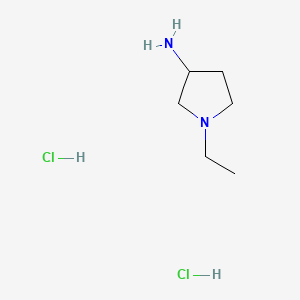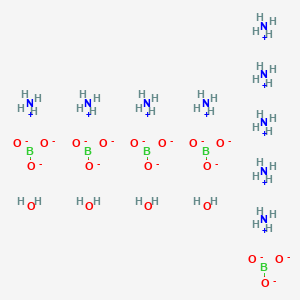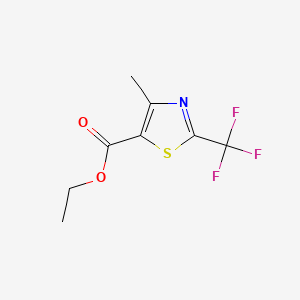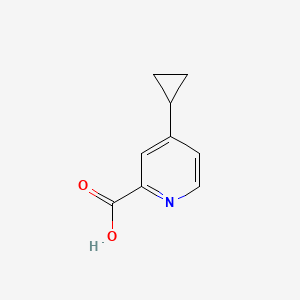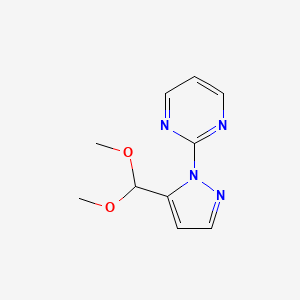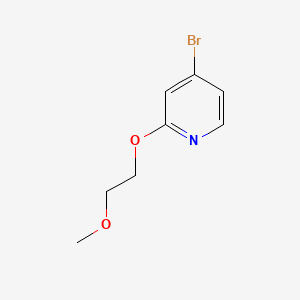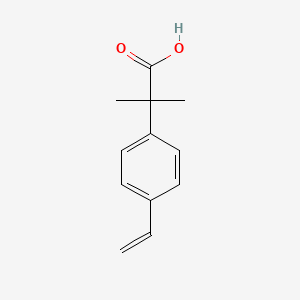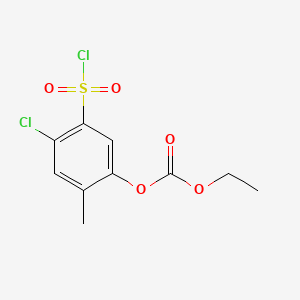
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is an organic compound that features a chlorosulfonyl group, a chloro substituent, and a methyl group attached to a phenyl ring, which is further connected to an ethyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methylphenol.
Chlorosulfonylation: The 4-chloro-2-methylphenol is then subjected to chlorosulfonylation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Carbonate Formation: The intermediate product is then reacted with ethyl chloroformate in the presence of a base such as pyridine to form the ethyl carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Chloro-5-(chlorosulfonyl)-2-methylphenol and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate depends on its specific application:
Nucleophilic Substitution: The chlorosulfonyl group acts as an electrophilic center, facilitating the attack by nucleophiles.
Hydrolysis: The ethyl carbonate moiety undergoes hydrolysis to release carbon dioxide and the corresponding phenol.
Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid: Similar structure but with a fluorine substituent instead of a methyl group.
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methyl group.
4-Chloro-5-(chlorosulfonyl)-3-nitrobenzoic acid: Features a nitro group instead of a methyl group.
Eigenschaften
IUPAC Name |
(4-chloro-5-chlorosulfonyl-2-methylphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O5S/c1-3-16-10(13)17-8-5-9(18(12,14)15)7(11)4-6(8)2/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVETQIQOQMKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
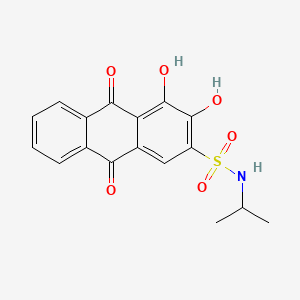
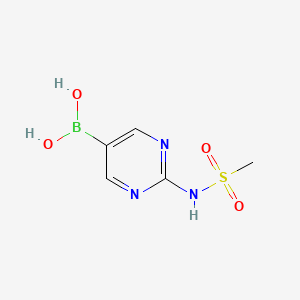
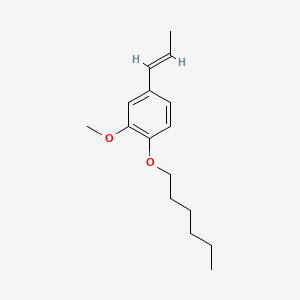
![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)
